molecular formula C21H18ClFN2O4 B2541130 Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-80-5

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2541130
CAS No.: 899975-80-5
M. Wt: 416.83
InChI Key: DHCJUOHSPIURJG-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxylate family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

  • 1-(o-Tolyl) group: A phenyl ring substituted with a methyl group at the ortho position, contributing steric bulk and lipophilicity.
  • 4-((2-Chloro-6-fluorobenzyl)oxy) substituent: A benzyl ether group with chloro and fluoro substituents at positions 2 and 6, enhancing electron-withdrawing effects and influencing binding interactions.
  • Ethyl 6-oxo-3-carboxylate moiety: A common ester functional group that affects solubility and metabolic stability.

While direct synthetic or biological data for this compound are absent in the provided evidence, comparisons with structurally related pyridazine derivatives (Evidences 1, 4, 6, 12, 13) allow extrapolation of its properties.

Properties

IUPAC Name

ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4/c1-3-28-21(27)20-18(29-12-14-15(22)8-6-9-16(14)23)11-19(26)25(24-20)17-10-5-4-7-13(17)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCJUOHSPIURJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899944-01-5) is a compound with potential therapeutic applications, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15ClF2N2O4C_{20}H_{15}ClF_2N_2O_4 with a molecular weight of 420.8 g/mol. The structure comprises a pyridazine ring, which is known for its biological significance in medicinal chemistry.

PropertyValue
Molecular FormulaC20H15ClF2N2O4
Molecular Weight420.8 g/mol
CAS Number899944-01-5

This compound exhibits its biological activity primarily through the following mechanisms:

  • Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : The compound affects the cell cycle progression, leading to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Efficacy in Cancer Cell Lines

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

Table 1: Efficacy Data in Different Cell Lines

Cell LineConcentration (µM)% Apoptosis Induction
HL-60 (Human leukemia)00%
51.6%
2575.4%
5080.0%
HeLa (Cervical cancer)1040%
MCF7 (Breast cancer)2550%

Case Studies and Research Findings

  • Study on HL-60 Cells : A study published in Cancer Letters indicated that treatment with this compound resulted in significant apoptosis in HL-60 cells. The study highlighted that caspase-3 activity was markedly increased, suggesting effective induction of the apoptotic pathway .
  • Impact on HeLa Cells : In another research effort focusing on HeLa cells, the compound demonstrated a dose-dependent increase in apoptosis and cell cycle arrest at G0/G1 phase, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to generate ROS and alter mitochondrial membrane potential played crucial roles in mediating its cytotoxic effects .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have indicated that compounds similar to Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-cancer Activity
Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown that it induces apoptosis in various cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Neuropharmacological Effects
this compound has also been investigated for its potential as a positive allosteric modulator of GABA_B receptors. This could lead to applications in treating neurological disorders such as anxiety and epilepsy .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to controls
Cancer Cell ProliferationTested on breast and prostate cancer cell linesInduced apoptosis at concentrations of 10 µM
Neuropharmacological AssessmentAssessed modulation of GABA_B receptorsEnhanced GTPγS binding in vitro, indicating potential therapeutic effects

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key analogues and their substituents:

Compound Name R1 (Position 1) R4 (Position 4) Key Features Reference
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate o-Tolyl (2-Chloro-6-fluorobenzyl)oxy Dual halogenation (Cl, F) enhances lipophilicity and potential halogen bonding. Target Compound
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate () Phenyl Trifluoromethyl Strong electron-withdrawing CF3 group increases metabolic resistance.
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate () 3-Chlorophenyl Methyl, Cyano Cyano group improves planar geometry for target binding.
Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate () 4-Fluorophenyl Chloro Direct Cl substitution may increase reactivity but reduce stability.
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate () 3-Chlorophenyl Trifluoromethyl Combines Cl and CF3 for synergistic electronic effects.

Key Observations :

  • Steric Considerations : The o-tolyl group in the target compound introduces greater steric hindrance compared to phenyl or 4-fluorophenyl (), which may influence binding to biological targets.
  • Halogen Diversity: Dual chloro/fluoro substitution (target compound) offers opportunities for halogen bonding, a feature absent in analogues with single halogens () or non-halogenated groups ().

Physical and Chemical Properties

  • Melting Points : Analogues in exhibit melting points ranging from 106°C (compound 12c) to 223°C (compound 12d). The target compound’s benzyloxy and o-tolyl groups likely increase molecular weight and packing efficiency, suggesting a higher melting point (>200°C).
  • Lipophilicity : The trifluoromethyl group () typically increases logP (e.g., XLogP3 ≈ 3.4 ). The target compound’s benzyloxy and dual halogens may further elevate logP, enhancing membrane permeability but reducing aqueous solubility.

Q & A

Basic: What synthetic routes are commonly employed to synthesize this pyridazine derivative?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Knoevenagel condensation to form α,β-unsaturated esters.
  • Michael addition with thioxoimidazolidinone intermediates (e.g., using Lawesson’s reagent for sulfur incorporation) .
  • Esterification under basic conditions to introduce the ethyl carboxylate group.
    Key parameters include solvent choice (anhydrous dioxane for reflux), reaction time (24 hours for sulfurization), and purification via column chromatography. Example yields range from 50–70% for analogous pyridazine derivatives .

Advanced: How can regioselectivity challenges in functionalizing the pyridazine core be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., o-tolyl) direct substitution to the para position.
  • Steric hindrance : Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) favor reactions at less hindered sites.
  • Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) enhance selectivity in cyclization steps . Computational modeling (DFT) is recommended to predict reactive sites and optimize conditions .

Basic: What crystallographic methods validate the compound’s structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • ORTEP-3 for thermal ellipsoid visualization to confirm molecular geometry .
  • Validation checks in PLATON to detect twinning, disorder, or missed symmetry . Example metrics: R1 < 0.05, wR2 < 0.12 for high-quality data .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:

  • Graph set analysis (Etter’s formalism) identifies recurring motifs like D(2) chains or R₂²(8) rings .
  • Hydrogen bond metrics : For pyridazine derivatives, typical O–H···N and C–H···O interactions have distances of 2.6–3.0 Å and angles > 120° .
  • Thermogravimetric analysis (TGA) correlates packing density with thermal stability. Tightly packed crystals (via H-bond networks) show higher decomposition temperatures .

Basic: Which spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 1.40 ppm (t, CH₃ from ethyl ester).
    • δ 4.42 ppm (q, CH₂ from ester).
    • Aromatic protons at δ 7.41–7.83 ppm .
  • Mass spectrometry (HRMS) : Look for [M+H]⁺ peaks (e.g., m/z 410.1 for iodophenyl analogs) .
  • IR spectroscopy : Stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O ester) .

Advanced: How can computational studies predict puckering in the dihydropyridazine ring?

Methodological Answer:

  • Cremer-Pople parameters quantify ring puckering using out-of-plane displacements (amplitude q and phase φ ) .
  • DFT calculations (B3LYP/6-31G*) optimize geometry and compare with XRD data. Example: A six-membered ring with q₂ = 0.45 Å indicates moderate puckering .
  • Torsion angle analysis identifies boat or chair conformations in fused rings .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Cross-validation : Use PLATON ’s ADDSYM to check for missed symmetry in XRD data .
  • Dynamic effects : NMR may average conformations (e.g., puckering), while XRD captures static structures. Variable-temperature NMR clarifies dynamics .
  • Complementary techniques : Pair SC-XRD with solid-state NMR or Raman spectroscopy to reconcile discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard assessment : While GHS data may be absent, assume toxicity based on structural analogs (e.g., chlorobenzyl groups). Use PPE (gloves, goggles) and fume hoods .
  • First aid : For exposure, rinse with water (15 mins for skin/eyes) and consult medical guidance .
  • Storage : Under nitrogen at –20°C to prevent ester hydrolysis .

Advanced: How to design bioactivity studies targeting adenosine receptors?

Methodological Answer:

  • Binding assays : Use radioligand displacement (³H-CCPA for A₁ receptors) with HEK293 cells expressing human receptors .
  • Functional assays : Measure cAMP inhibition (EC₅₀) via ELISA. Pyridazine carboxylates often show IC₅₀ values < 1 µM .
  • SAR analysis : Modify the o-tolyl or benzyloxy groups to enhance selectivity over A₂A/A₃ subtypes .

Basic: What purification strategies optimize yield and purity?

Methodological Answer:

  • Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) for ester derivatives .
  • Recrystallization : Use ethanol/water mixtures (80:20) to isolate crystals. Typical purity >95% .
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks .

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